![molecular formula C15H21NO B6600413 4-benzyl-3-cyclobutylmorpholine CAS No. 1909313-61-6](/img/structure/B6600413.png)
4-benzyl-3-cyclobutylmorpholine
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Overview
Description
4-Benzyl-3-cyclobutylmorpholine (4-BCM) is a cyclobutylmorpholine derivative that has been used in scientific research for many years. It is a versatile compound that can be used in a variety of applications, including as a reagent for the synthesis of other compounds, as a substrate for biochemical experiments, and as a probe for the study of physiological effects.
Mechanism of Action
The mechanism of action of 4-benzyl-3-cyclobutylmorpholine is not yet fully understood. However, it is believed to act as an agonist at certain receptors, including serotonin and dopamine receptors, and to modulate the activity of these receptors. It is also thought to interact with ion channels, including potassium and sodium channels, and to modulate their activity.
Biochemical and Physiological Effects
4-benzyl-3-cyclobutylmorpholine has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase the release of serotonin and dopamine, and to modulate the activity of certain ion channels. It has also been shown to modulate the activity of certain enzymes, including monoamine oxidase. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The use of 4-benzyl-3-cyclobutylmorpholine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available. It is also relatively stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. It is a relatively weak agonist at certain receptors, and its effects may not be as pronounced as those of other compounds. In addition, its metabolism is not well understood, and it may be metabolized differently in different organisms.
Future Directions
There are a number of potential future directions for 4-benzyl-3-cyclobutylmorpholine research. One potential direction is to further explore its mechanism of action and to identify additional receptors and ion channels that it may interact with. Another potential direction is to further explore its biochemical and physiological effects, including its effects on inflammation and pain. Additionally, further research could be conducted to explore its potential applications in the development of new drugs, and to further understand its metabolism. Finally, further research could be conducted to explore the potential advantages and limitations of using 4-benzyl-3-cyclobutylmorpholine in laboratory experiments.
Synthesis Methods
4-benzyl-3-cyclobutylmorpholine is synthesized through a multi-step reaction involving the reaction of cyclobutylmorpholine with benzyl bromide. The reaction is typically conducted in an organic solvent such as dichloromethane and requires the presence of a base such as triethylamine. The reaction yields 4-benzyl-3-cyclobutylmorpholine as the main product, with minor amounts of other products such as cyclobutylmorpholine derivatives.
Scientific Research Applications
4-benzyl-3-cyclobutylmorpholine has a number of potential applications in scientific research. It has been used as a reagent for the synthesis of other compounds, as a substrate for biochemical experiments, and as a probe for the study of physiological effects. It has also been used in the development of new drugs and in the study of drug metabolism.
properties
IUPAC Name |
4-benzyl-3-cyclobutylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-10-17-12-15(16)14-7-4-8-14/h1-3,5-6,14-15H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMKFNFFVDKEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2COCCN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-cyclobutylmorpholine |
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